molecular formula C12H21ClO3 B1213964 Octyl-4-chloroacetoacetate CAS No. 41051-21-2

Octyl-4-chloroacetoacetate

Cat. No.: B1213964
CAS No.: 41051-21-2
M. Wt: 248.74 g/mol
InChI Key: QVBGSRKQOYZMLR-UHFFFAOYSA-N
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Description

Octyl-4-chloroacetoacetate: is an organic compound with the molecular formula C12H21ClO3 . It is a derivative of acetoacetic acid, where the hydrogen atom at the fourth position is replaced by a chlorine atom, and the hydrogen atom of the carboxyl group is replaced by an octyl group. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chlorination of Acetoacetic Acid Derivatives: The synthesis of Octyl-4-chloroacetoacetate typically involves the chlorination of acetoacetic acid derivatives. For instance, ethyl acetoacetate can be chlorinated using sulfuryl chloride to produce ethyl 4-chloroacetoacetate.

    Esterification: The esterification process involves reacting the chlorinated acetoacetic acid derivative with octanol in the presence of an acid catalyst.

Industrial Production Methods:

    Continuous Synthesis: Industrial production of this compound often employs continuous synthesis methods. This involves the continuous chlorination of acetoacetic acid derivatives followed by esterification with octanol.

    Batch Processing: In some cases, batch processing methods are used, where the chlorination and esterification reactions are carried out in separate steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octyl-4-chloroacetoacetate can undergo oxidation reactions, where the carbonyl group is oxidized to form carboxylic acids.

    Reduction: Reduction reactions involve the conversion of the carbonyl group to alcohols.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Octyl-4-chloroacetoacetate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions such as oxidation, reduction, and substitution enhances its utility in synthetic chemistry.

Reaction TypeProduct Example
OxidationOctyl-4-chlorobutanoic acid
ReductionOctyl-4-chloro-3-hydroxybutanoate
SubstitutionOctyl-4-aminoacetoacetate

Research has demonstrated that this compound exhibits significant biological activity:

  • Insecticide and Herbicide Potential : Studies indicate that derivatives of this compound can inhibit the growth of certain pests and weeds, making it valuable for agricultural applications.
  • Anticancer Activity : Certain derivatives have shown promising results against cancer cell lines by inhibiting alkaline phosphatase, an enzyme often overexpressed in cancer . For example, one derivative exhibited an IC50 value of 1.271 μM against calf intestinal phosphatase.
CompoundIC50 (μM)Activity Level
4d1.271High
4e2.943Moderate
3f2.132Moderate
3h4.167Low

Enzymatic Activity

This compound has been studied for its interactions with various enzymes:

  • Carbonyl Reductase : Acts as a substrate for this enzyme, facilitating the asymmetric reduction of carbonyl compounds to alcohols.
  • Alkaline Phosphatase Inhibition : Demonstrates potential as an inhibitor for this enzyme, which is relevant in cancer research.
Enzyme TypeReaction TypeOrganism
Carbonyl ReductaseAsymmetric reductionBacillus megaterium
Alkaline PhosphataseInhibitionCalf intestinal phosphatase

Case Study 1: Anticancer Research

A study investigated the anticancer potential of this compound derivatives against breast cancer cell lines. The results indicated that specific structural modifications significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design.

Case Study 2: Biocatalysis

In another application, this compound was utilized as a substrate for producing optically active alcohols through enzymatic processes. This highlights its utility in industrial biotechnology beyond traditional medicinal chemistry applications.

Comparison with Similar Compounds

Biological Activity

Octyl-4-chloroacetoacetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is synthesized through various methods, primarily involving the reaction of 4-chloroacetoacetic acid with octanol. The compound exhibits properties typical of acetoacetates, including reactivity towards nucleophiles due to the presence of the carbonyl groups.

Anticancer Potential

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have been evaluated for their inhibitory effects on alkaline phosphatase, an enzyme often overexpressed in cancer cells. In a study assessing various derivatives, one compound demonstrated an IC50 value of 1.271 μM against calf intestinal phosphatase (CIAP), indicating significant inhibitory activity .

Table 1: Inhibitory Activity of Compounds Related to this compound

CompoundIC50 (μM)Activity Level
4d1.271High
4e2.943Moderate
3f2.132Moderate
3h4.167Low

This data suggests that this compound and its derivatives could serve as potential leads for developing selective alkaline phosphatase inhibitors in cancer therapy.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds structurally similar to it exhibited significant radical scavenging activities, which are crucial for mitigating oxidative stress in biological systems. The presence of electronegative groups, such as fluorine in certain derivatives, enhanced these antioxidant properties .

Enzymatic Activity

This compound has been studied for its interactions with various enzymes. Notably, it acts as a substrate for carbonyl reductases, which catalyze the reduction of carbonyl compounds to alcohols. This enzymatic activity is significant in biocatalysis for producing optically active compounds that are valuable in pharmaceuticals .

Table 2: Enzymatic Activities Associated with this compound

Enzyme TypeReaction TypeOrganism
Carbonyl ReductaseAsymmetric reductionBacillus megaterium
Alkaline PhosphataseInhibitionCalf intestinal phosphatase

Case Studies

A notable case study involved the use of this compound in a therapeutic context where its derivatives were tested against breast cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Another case study focused on the use of this compound in biocatalysis where it served as a substrate for producing optically active alcohols through enzymatic processes. This application demonstrates its utility beyond traditional medicinal chemistry and highlights its potential in industrial biotechnology .

Properties

IUPAC Name

octyl 4-chloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClO3/c1-2-3-4-5-6-7-8-16-12(15)9-11(14)10-13/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBGSRKQOYZMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194020
Record name Octyl-4-chloroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41051-21-2
Record name Octyl-4-chloroacetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl-4-chloroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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